molecular formula C16H14N2O5S B367012 7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide CAS No. 622355-33-3

7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide

Cat. No.: B367012
CAS No.: 622355-33-3
M. Wt: 346.4g/mol
InChI Key: QLJMAZBPUVFSJC-UHFFFAOYSA-N
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Description

7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by its unique structure, which includes a combination of methoxy groups, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isothiochromene core: This step involves the cyclization of a suitable precursor to form the isothiochromene ring system.

    Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the isoxazole ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, and hydroxylamine.

    Coupling of the isoxazole and isothiochromene moieties: This step involves the coupling of the isoxazole ring with the isothiochromene core through a condensation reaction.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the isothiochromene ring, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles

Properties

IUPAC Name

7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMAZBPUVFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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